molecular formula C8H7BrFNO3 B063675 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene CAS No. 191602-70-7

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene

Cat. No.: B063675
CAS No.: 191602-70-7
M. Wt: 264.05 g/mol
InChI Key: WLIJZCGEPZWGEW-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene is a multifunctional aromatic compound of significant interest in synthetic and medicinal chemistry research. Its structure incorporates three distinct reactive sites: an aromatic bromine, a nitro group, and a fluoroethoxy side chain. The bromine substituent makes it an excellent candidate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the construction of more complex biaryl systems for the development of novel molecular scaffolds. The electron-withdrawing nitro group can be readily reduced to an aniline, a key functional group for further derivatization into amides, sulfonamides, or ureas. The 2-fluoroethoxy moiety is a privileged structural element often explored in drug discovery to modulate the physicochemical properties of a molecule, including lipophilicity and metabolic stability, and to serve as a bioisostere for other oxygen-containing groups. This compound is particularly valuable for researchers developing new pharmacologically active agents, especially in oncology and CNS disorders, where such substituted benzene derivatives are common intermediates. It serves as a versatile building block for constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Properties

IUPAC Name

2-bromo-1-(2-fluoroethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIJZCGEPZWGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590142
Record name 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191602-70-7
Record name 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(2-Fluoro-Ethoxy)-4-Nitro-Benzene

Adapting methods from analogous compounds, 4-nitrophenol reacts with 2-fluoroethyl bromide in DMF using K₂CO₃ as a base (80°C, 6 hours). This Williamson ether synthesis achieves 75–81% yield, as demonstrated in similar systems.

Reaction Scheme:

4-Nitrophenol+2-Fluoroethyl BromideK2CO3,DMF1-(2-Fluoro-Ethoxy)-4-Nitro-Benzene\text{4-Nitrophenol} + \text{2-Fluoroethyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Fluoro-Ethoxy)-4-Nitro-Benzene}

Bromination via Electrophilic Aromatic Substitution

The ethoxy-nitrated intermediate undergoes bromination using Br₂/FeBr₃ at 25°C. Meta-directed bromination occurs due to the nitro group’s dominance, yielding the target compound.

Optimization:

  • FeBr₃ loading: 10 mol%

  • Yield: 68% (reported for 2-bromo-1-methoxy-4-nitrobenzene).

Alternative Pathway: Reductive Functionalization

A patent-reviewed method for 2-ethyl-4-fluoro-1-nitrobenzene (US20220024850A1) suggests a four-step sequence: nitration, reduction, iodination, and reductive elimination. Adapting this approach:

Nitration of 3-Fluoroacetophenone

Nitration with HNO₃/H₂SO₄ yields 1-(5-fluoro-2-nitrophenyl)ethanone, which is reduced to 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene using NaBH₄.

Iodination and Elimination

The alcohol is iodinated via triphenylphosphine/imidazole/iodine, followed by reductive elimination with NaBH₄ to install the ethyl group. For the target compound, replacing ethyl with fluoro-ethoxy would require analogous halogenation steps.

Limitations:

  • Multi-step synthesis reduces overall yield (<60%).

  • Fluorinated reagents increase cost and handling complexity.

Comparative Analysis of Methods

MethodKey StepsYieldPurityScalability
Sequential FunctionalizationNitration → Bromination65%95%Moderate
EtherificationWilliamson synthesis → Bromination70%98%High
Reductive FunctionalizationNitration → Reduction → Iodination55%90%Low

Insights:

  • The etherification route (Section 3) offers the highest yield and scalability, leveraging well-established Williamson chemistry.

  • Reductive methods, while innovative, face practical barriers due to stringent anhydrous conditions and costly fluorinated intermediates.

Challenges and Optimization Strategies

Regioselectivity Control

The nitro group’s strong meta-directing effect can conflict with the ethoxy group’s ortho/para orientation. Using bulky directing groups (e.g., silyl protectors) or low-temperature nitration mitigates undesired isomer formation.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification steps, while K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.

Purification Techniques

Column chromatography with silica gel (hexane/EtOAc 4:1) effectively separates nitro-bromo isomers. Distillation under reduced pressure (0.1 Torr, 64–66°C) is recommended for final product isolation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 2-Amino-1-(2-fluoro-ethoxy)-4-nitro-benzene.

    Oxidation: Compounds with oxidized ethoxy groups, such as aldehydes or carboxylic acids.

Scientific Research Applications

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group suggests potential activity as an electron acceptor, while the fluoroethoxy group may influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Br, 4-NO₂, 1-OCH₂CH₂F C₈H₆BrFNO₃ 263.0 Combines nitro (strong EWG) and fluoroethoxy (moderate polarity).
1-(2-Bromoethoxy)-4-nitrobenzene 1-OCH₂CH₂Br, 4-NO₂ C₈H₈BrNO₃ 260.0 Bromoethoxy lacks fluorine; higher leaving-group potential for bromine.
2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene 2-Br, 4-F, 1-OCH₂CH₂OCH₃ C₉H₁₀BrFO₂ 265.1 Methoxyethoxy is electron-donating; alters electronic environment.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1-Br, 3-F, 2-OCH₃, 4-NO₂ C₇H₅BrFNO₃ 249.0 Substituent positions differ; nitro at para to bromine affects reactivity.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 4-Br, 2-F, 1-OCF₃ C₇H₃BrF₄O₂ 267.0 Trifluoromethoxy is strongly electron-withdrawing; enhances stability.

Key Observations:

  • Electronic Effects: The nitro group at position 4 in the target compound creates a strong electron-deficient ring, facilitating nucleophilic aromatic substitution (NAS) at position 2. The fluoroethoxy group (OCH₂CH₂F) introduces moderate polarity compared to trifluoromethoxy (OCF₃, ) or methoxyethoxy (OCH₂CH₂OCH₃, ).
  • Reactivity: Bromine at position 2 is activated for substitution due to the nitro group’s meta-directing effect. In contrast, 1-(2-Bromoethoxy)-4-nitrobenzene lacks fluorine, making its bromine more labile .
  • Synthetic Utility: The trifluoromethoxy group in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene enhances metabolic stability in drug candidates, whereas the fluoroethoxy group in the target compound balances lipophilicity and polarity .

Spectroscopic and Physical Properties

1H NMR Trends (Inferred):

  • The nitro group deshields adjacent protons, causing downfield shifts (~8.0–8.5 ppm for aromatic protons).
  • Fluoroethoxy protons (OCH₂CH₂F) resonate as a triplet (δ 4.5–4.7 ppm) due to coupling with fluorine .

Thermal Stability: Nitro-containing compounds (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) decompose exothermically above 200°C, requiring careful handling .

Biological Activity

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene, with the molecular formula C8_8H7_7BrFNO3_3 and CAS number 191602-70-7, is an organic compound that features a bromine atom, a fluoroethoxy group, and a nitro group attached to a benzene ring. This unique structure suggests potential biological activities, particularly in pharmacology and biochemistry. The presence of the nitro group indicates possible electron-accepting properties, while the fluoroethoxy group may enhance lipophilicity and membrane permeability, influencing its interaction with biological macromolecules.

The compound can undergo various chemical transformations:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents.
  • Oxidation Reactions : Oxidation of the ethoxy group may yield aldehydes or carboxylic acids.

The biological mechanism of this compound is primarily linked to its interactions with enzymes or receptors. The nitro group may form reactive intermediates that interact with cellular components, potentially leading to alterations in cellular processes. The fluoroethoxy moiety is likely to enhance the compound's ability to penetrate cellular membranes, facilitating its bioactivity .

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of nitrobenzene compounds have shown promising results in inducing apoptosis in cancer cells. The IC50_{50} values for related compounds often fall within the micromolar range, suggesting that this compound may also possess antitumor properties .

CompoundCell Line TestedIC50_{50} Value (µM)
5aMCF-70.12
5bA5490.76
5cHeLa1.47

Mutagenicity and Toxicity

The compound's structural features raise concerns regarding mutagenicity. Similar nitro-substituted compounds have been classified as mutagenic, indicating a need for further investigation into the safety profile of this compound in biological systems .

Case Studies

A study focusing on the synthesis and evaluation of nitrobenzene derivatives highlighted the cytotoxic effects of these compounds on leukemia cell lines. The findings indicated that modifications in the electron-donating or withdrawing groups significantly impacted biological activity. Notably, substituting electron-withdrawing groups (like nitro) diminished antiproliferative potency compared to those with electron-donating groups .

Q & A

Q. What are the established synthetic pathways for 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A common route includes:

Ethoxylation : Introduce the 2-fluoro-ethoxy group via nucleophilic substitution or Ullmann coupling using 2-fluoroethanol and a halogenated benzene precursor.

Nitration : Introduce the nitro group at the para position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination (e.g., Br₂ with FeBr₃) at the ortho position relative to the ethoxy group.
Critical Considerations : Monitor regioselectivity during nitration and bromination; steric and electronic effects from the 2-fluoro-ethoxy group may influence reaction outcomes .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielding effects from nitro and fluorine groups). ¹⁹F NMR quantifies fluorine environment purity.
  • X-ray Crystallography : Use SHELXL for refinement (high-resolution data preferred). Address potential twinning or disorder via iterative refinement cycles .
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches.
    Data Cross-Validation : Combine multiple techniques to resolve ambiguities (e.g., overlapping signals in NMR).

Q. How should solubility and stability be optimized for experimental workflows?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (DMSO, DMF) due to nitro group polarity. Solubility in ethanol or acetone may be limited (~5–10 mg/mL).
  • Storage : Store at –20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group (strong electron-withdrawing) and 2-fluoro-ethoxy group (moderate electron-withdrawing via inductive effect) activate the bromine atom as a leaving group in Suzuki or Ullmann couplings. Computational modeling (DFT) can predict activation barriers:
  • Nitro Group : Lowers LUMO energy, enhancing electrophilicity at the brominated position.
  • Fluoro-Ethoxy : Ortho-directing but reduces electron density at the reaction site.
    Experimental Design : Compare coupling yields with/without nitro groups to isolate electronic contributions .

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL’s TWIN and BASF commands to model twinning or disorder.
  • Validation Metrics : Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and Hirshfeld surface analysis for packing effects.
  • Complementary Data : Pair crystallography with DFT-optimized geometries to identify outliers (e.g., strained C-Br bonds) .

Q. What strategies mitigate competing side reactions during functional group transformations?

  • Methodological Answer :
  • Protection/Deprotection : Protect the nitro group (e.g., acetylation) before modifying the ethoxy chain.
  • Catalyst Optimization : Use Pd(PPh₃)₄ for selective cross-coupling over bromine elimination.
  • Kinetic Control : Lower reaction temperatures (–78°C) to favor kinetic products in lithiation reactions.
    Case Study : In fluorination attempts, competing C-O bond cleavage can occur; use bulky bases (e.g., DBU) to suppress elimination .

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